molecular formula C13H11NO2 B1426912 2-Methyl-3-(pyridin-2-yl)benzoic acid CAS No. 1423027-85-3

2-Methyl-3-(pyridin-2-yl)benzoic acid

Cat. No. B1426912
M. Wt: 213.23 g/mol
InChI Key: JMXMNHHISPYCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(pyridin-2-yl)benzoic acid, also known as 2-Methyl-3-(2-pyridyl)benzoic acid or MPBA, is a chemical compound that has been widely used in scientific research. It is a white to off-white powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Synthesis and Structural Studies

The compound has been utilized in the synthesis and structural investigation of triorganostannyl esters with various substituents. These esters, derived from aminobenzoic acids, have interesting physicochemical properties and potential applications in metal coordination affecting photophysical properties (Tzimopoulos et al., 2010).

Luminescence and Magnetism in Coordination Polymers

2-Methyl-3-(pyridin-2-yl)benzoic acid has been used in forming lanthanide coordination polymers, which exhibit luminescence and magnetic properties. These properties are crucial for applications in materials science and photophysics (Hou et al., 2013).

Antimicrobial Activities

The compound has played a role in forming Schiff base ligands and their metal complexes. These complexes have been studied for their antimicrobial activities, indicating potential applications in pharmaceutical and medical research (Kalshetty et al., 2013).

Molecular Structure and Interaction Studies

Studies involving 2-Methyl-3-(pyridin-2-yl)benzoic acid have focused on understanding the molecular structures of ligands and metal complexes. These studies provide insights into the conformation and intermolecular interactions, crucial for developing new materials and pharmaceuticals (Singh et al., 2014).

Biological Imaging Applications

The compound has been employed in the synthesis of Zn(II) sensors for biological imaging. These sensors have applications in cell biology and medical diagnostics (Nolan et al., 2006).

Supramolecular Chemistry

It has been used in creating supramolecular liquid crystals. These studies are significant for understanding the behavior of liquid crystals and developing new materials with specific properties (Naoum et al., 2010).

Metal-Organic Frameworks

The compound has facilitated the assembly of metal-organic frameworks, showcasing different structural arrangements and properties. These frameworks have applications in gas adsorption and magnetic properties (Liu et al., 2018).

Chemical Synthesis

2-Methyl-3-(pyridin-2-yl)benzoic acid has been used in various chemical synthesis processes, contributing to the development of new compounds with potential applications in different fields of science (Barker et al., 2003).

properties

IUPAC Name

2-methyl-3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9-10(12-7-2-3-8-14-12)5-4-6-11(9)13(15)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMNHHISPYCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(pyridin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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